7-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid
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Overview
Description
7-Fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is a fluorinated indene derivative. This compound is of interest due to its unique structural features and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of a fluorine atom and a carboxylic acid group in its structure imparts distinct chemical properties that can be exploited in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the fluorination of an indene precursor followed by oxidation and carboxylation steps. One common method includes the following steps:
Oxidation: The oxidation of the indene ring to introduce the keto group can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Carboxylation: The final step involves the carboxylation of the intermediate product to form the carboxylic acid group, which can be achieved using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indene derivatives.
Scientific Research Applications
7-Fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
- 3-Fluoro-5-((7-(methylsulfonyl)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Comparison:
- Structural Differences: While these compounds share a similar indene or quinoline core, the presence of different substituents (e.g., chloro, cyclopropyl, methylsulfonyl) imparts distinct chemical properties.
- Unique Features: The presence of a fluorine atom and a carboxylic acid group in 7-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid makes it unique in terms of its reactivity and potential applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical structure and properties make it a valuable compound for further research and development.
Properties
IUPAC Name |
7-fluoro-3-oxo-1,2-dihydroindene-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO3/c11-7-3-1-6(10(13)14)9-5(7)2-4-8(9)12/h1,3H,2,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKXBURFBIRVFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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